molecular formula C9H8N2O2 B8803001 3-Methoxyquinoxalin-5-ol

3-Methoxyquinoxalin-5-ol

Cat. No. B8803001
M. Wt: 176.17 g/mol
InChI Key: LYPGPVFFVUJFEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07622481B2

Procedure details

A solution of (d) (6.95 g, 21 mmol) in tetrahydrofuran/methanol (280 ml/140 ml) was treated with caesium fluoride (4.73 g, 31.4 mmol) and stirred for 18 hours. The mixture was evaporated and the residue partitioned between diethyl ether and dilute aqueous hydrochloric acid. The aqueous phase was further extracted with diethyl ether and the combined extracts dried and evaporated to give an oil (4.2 g).
Name
( d )
Quantity
6.95 g
Type
reactant
Reaction Step One
Quantity
4.73 g
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol
Quantity
280 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[N:11][C:10]2[C:5](=[C:6]([O:13][Si](C(C)C)(C(C)C)C(C)C)[CH:7]=[CH:8][CH:9]=2)[N:4]=1.[F-].[Cs+]>O1CCCC1.CO>[CH3:1][O:2][C:3]1[CH:12]=[N:11][C:10]2[CH:9]=[CH:8][CH:7]=[C:6]([OH:13])[C:5]=2[N:4]=1 |f:1.2,3.4|

Inputs

Step One
Name
( d )
Quantity
6.95 g
Type
reactant
Smiles
COC1=NC2=C(C=CC=C2N=C1)O[Si](C(C)C)(C(C)C)C(C)C
Name
Quantity
4.73 g
Type
reactant
Smiles
[F-].[Cs+]
Name
tetrahydrofuran methanol
Quantity
280 mL
Type
solvent
Smiles
O1CCCC1.CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between diethyl ether and dilute aqueous hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was further extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
the combined extracts dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=NC=2C=CC=C(C2N1)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: CALCULATEDPERCENTYIELD 113.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.